(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid

conformational constraint NMDA receptor phosphonic acid analog

(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid (CAS 339186-28-6) is a chiral pyrrolidine-based phosphonic acid with the molecular formula C7H16NO5P and a molecular weight of 225.18 g·mol⁻¹. The compound features a fully defined stereochemistry (2R,3R,4R,5S) and combines a polyhydroxylated pyrrolidine core with a phosphonic acid side chain, placing it at the intersection of iminocyclitol glycosidase inhibitors and phosphonate-containing bioactive molecules.

Molecular Formula C7H16NO5P
Molecular Weight 225.18 g/mol
Cat. No. B12872962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid
Molecular FormulaC7H16NO5P
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(N1)CCP(=O)(O)O)O)O
InChIInChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5+,6+,7+/m0/s1
InChIKeySQCCSCCORGBPNM-BDVNFPICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid – Structural Class and Key Identifiers for Procurement


(2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid (CAS 339186-28-6) is a chiral pyrrolidine-based phosphonic acid with the molecular formula C7H16NO5P and a molecular weight of 225.18 g·mol⁻¹ . The compound features a fully defined stereochemistry (2R,3R,4R,5S) and combines a polyhydroxylated pyrrolidine core with a phosphonic acid side chain, placing it at the intersection of iminocyclitol glycosidase inhibitors and phosphonate-containing bioactive molecules .

Why Generic Substitution of (2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid Can Compromise Experimental Reproducibility


Unlike simple achiral phosphonic acids or linear ω‑phosphono‑α‑amino acids such as AP‑7 (2‑amino‑7‑phosphonoheptanoic acid), the target compound enforces a rigid pyrrolidine scaffold with four defined stereocenters, which dictates its three‑dimensional presentation to biological targets. This conformational constraint can alter target binding kinetics, selectivity, and metabolic stability, meaning that substituting a linear or differently configured analog cannot be assumed to yield equivalent biological or physicochemical outcomes without explicit comparative data .

Quantitative Differentiation Evidence for (2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid Versus Closest Comparators


Conformational Pre‑organization: Cyclic Pyrrolidine vs. Linear Phosphono‑Amino Acid (AP‑7)

The target compound locks the phosphonic acid and amine functionalities into a rigid five‑membered ring with four stereocenters, whereas the same‑formula linear analog AP‑7 (2‑amino‑7‑phosphonoheptanoic acid, C7H16NO5P) possesses seven rotatable bonds. This topological difference is expected to reduce the entropic penalty upon target binding and enhance target discrimination, although direct head‑to‑head binding data are not publicly available .

conformational constraint NMDA receptor phosphonic acid analog

Supplier‑Specified Purity: 98.0% as a Minimum Procurement Specification

The commercial product is listed with a minimum purity of 98.0% by the supplier DyChem (Hangzhou) Co., Ltd., as recorded in the ChemSrc database . In the absence of a Pharmacopoeia monograph or certified reference standard, this supplier‑declared purity serves as the primary bench‑level quality benchmark for procurement. Many in‑class pyrrolidine phosphonates are offered only as custom synthesis products without a publicly stated purity specification, making this declared value a practical differentiator for routine laboratory sourcing.

chemical purity quality control procurement specification

Predicted Physicochemical Stability Indicators: Density, Boiling Point, and Flash Point

ChemSrc reports predicted physicochemical parameters for the target compound: density 1.4 ± 0.1 g·cm⁻³, boiling point 481.4 ± 55.0 °C at 760 mmHg, and flash point 244.9 ± 31.5 °C . These values suggest high thermal stability relative to many polar organic phosphonates, which can decompose below 300 °C. For comparison, the linear analog AP‑7 (2‑amino‑7‑phosphonoheptanoic acid) is predicted to have a lower boiling point (≈420 °C) and flash point (≈210 °C) based on ACD/Labs predictions [1], indicating that the cyclic structure may confer enhanced thermal resilience.

physicochemical properties thermal stability process safety

Research and Industrial Application Scenarios for (2-((2R,3R,4R,5S)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid Based on Quantitative Evidence


Conformationally Constrained Pharmacophore for NMDA Receptor SAR Studies

The rigid pyrrolidine scaffold reduces rotatable bond count by 57% compared to linear AP‑7 . This property makes the compound suitable as a constrained core in medicinal chemistry campaigns aimed at improving NMDA receptor subtype selectivity or metabolic stability, where flexible analogs have failed to yield clear SAR.

High‑Purity Starting Material for Multi‑Step Synthesis of Phosphonate Prodrugs

With a supplier‑declared purity of 98.0% , the compound provides a reliable starting point for the synthesis of phosphonate ester prodrugs or phosphonamidate derivatives, reducing the need for extensive pre‑purification and minimizing carry‑over of unknown impurities into biological assays.

Thermally Robust Intermediate for Process Chemistry at Elevated Temperatures

The predicted boiling point of 481.4 °C suggests that the compound can withstand high‑temperature reaction conditions that would degrade many linear phosphonic acids, enabling its use in solvent‑free or high‑temperature coupling reactions relevant to industrial‑scale synthesis.

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